

# physical and chemical properties of (+)-biotin 4nitrophenyl ester

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A Technical Guide to (+)-Biotin 4-Nitrophenyl Ester: Properties, Applications, and Methodologies

# For Researchers, Scientists, and Drug Development Professionals

(December 18, 2025) - (+)-Biotin 4-nitrophenyl ester stands as a pivotal reagent in the fields of biochemistry, molecular biology, and drug development. Its utility in the specific labeling of proteins and other biomolecules through biotinylation has made it an indispensable tool for studying protein-protein interactions, cellular signaling pathways, and for the development of novel diagnostic and therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of (+)-biotin 4-nitrophenyl ester, detailed experimental protocols for its use, and its application in elucidating complex biological processes.

## **Core Physical and Chemical Properties**

(+)-Biotin 4-nitrophenyl ester, also known as 4-Nitrophenyl (+)-biotinate or d-Biotin p-nitrophenyl ester, is a derivative of biotin (Vitamin H) activated with a 4-nitrophenyl group. This activation renders the carboxyl group of biotin's valeric acid side chain highly susceptible to nucleophilic attack by primary amines, facilitating the covalent attachment of the biotin moiety to proteins and other molecules.

### **Quantitative Data Summary**



The key physical and chemical properties of (+)-Biotin 4-Nitrophenyl Ester are summarized in the tables below for easy reference and comparison.

Identifier	Value	Citation
IUPAC Name	(4-nitrophenyl) 5- [(3aS,4S,6aR)-2-oxo- 1,3,3a,4,6,6a- hexahydrothieno[3,4- d]imidazol-4-yl]pentanoate	[1]
Synonyms	4-Nitrophenyl (+)-biotinate, d- Biotin p-nitrophenyl ester, BNP	[2]
CAS Number	33755-53-2	[2]
Molecular Formula	C16H19N3O5S	[1][2]
Molecular Weight	365.40 g/mol	[1][2]
Appearance	White to off-white or yellowish powder	
Property	Value	Citation
Melting Point	163-165 °C	[2]
Solubility	Soluble in methanol (25 mg/mL), DMF, and DMSO.	
Optical Activity	[α]25/D +51°, c = 2 in DMF: AcOH (99:1)	
Stability	Stable under recommended storage conditions. Moisture sensitive.	[3][4]
Storage	Store at -20°C, desiccated and protected from light.	[3][4]



## **Applications in Research and Drug Development**

The primary application of (+)-biotin 4-nitrophenyl ester is in the biotinylation of proteins, peptides, and other biomolecules containing primary amine groups. The resulting biotinylated molecules can be used in a wide array of applications, including:

- Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for the detection and quantification of specific analytes.[5]
- Affinity Chromatography: Enables the purification of biotin-binding proteins or the isolation of interacting partners of a biotinylated bait protein.
- Protein-Protein Interaction Studies: Facilitates pull-down assays and proximity labeling techniques to identify and characterize protein interaction networks.[5][7]
- Drug Targeting and Delivery: Biotin can serve as a targeting ligand for biotin receptoroverexpressing cancer cells, enabling the targeted delivery of therapeutic agents.[8]

## **Experimental Protocols**

The following sections provide detailed methodologies for the use of (+)-biotin 4-nitrophenyl ester in protein biotinylation and a subsequent affinity purification workflow.

## Protocol 1: Biotinylation of an Antibody (IgG) with (+)-Biotin 4-Nitrophenyl Ester

This protocol is adapted from standard procedures for amine-reactive biotinylation reagents and is suitable for general protein labeling.

### Materials:

- Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
- (+)-Biotin 4-nitrophenyl ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5



- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

#### Procedure:

- Protein Preparation: If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 2 mg/mL.
- Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of (+)biotin 4-nitrophenyl ester in anhydrous DMF or DMSO. This reagent is moisture-sensitive and should be handled accordingly.
- Biotinylation Reaction: a. Calculate the required volume of the biotin reagent stock solution.
  A 10- to 20-fold molar excess of the biotin reagent to the protein is a good starting point for optimization. b. Slowly add the calculated volume of the (+)-biotin 4-nitrophenyl ester stock solution to the protein solution while gently vortexing. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin ester. Incubate for 30 minutes at room temperature.
- Purification: Remove excess, non-reacted biotin reagent by dialysis against PBS or by using a desalting column equilibrated with PBS. The purified biotinylated antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.

# Protocol 2: Affinity Purification of Biotinylated Protein Interaction Partners

This workflow describes the use of a biotinylated "bait" protein to capture and identify its interacting "prey" proteins from a cell lysate.

### Materials:

Cell lysate containing potential interaction partners



- Biotinylated bait protein (from Protocol 1)
- Streptavidin-conjugated magnetic beads or agarose resin
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

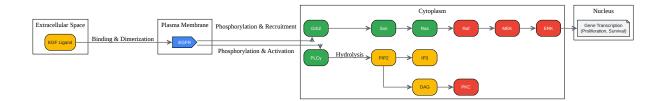
#### Procedure:

- Bead Preparation: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions to remove any preservatives.
- Bait Immobilization: Incubate the washed streptavidin beads with the biotinylated bait protein for 1 hour at room temperature with gentle rotation to allow for efficient binding.
- Capture of Prey Proteins: a. Wash the bait-immobilized beads with Wash Buffer to remove any unbound bait protein. b. Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
- Washing: Wash the beads extensively with Wash Buffer (at least 3-5 times) to remove nonspecific binding proteins.
- Elution: Elute the captured protein complexes from the beads using the Elution Buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative.
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interaction partners, mass spectrometry is the preferred method.

## Visualization of Signaling Pathways and Experimental Workflows

Biotinylation strategies are powerful tools for mapping complex cellular processes. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow where (+)-biotin 4-nitrophenyl ester can be applied.

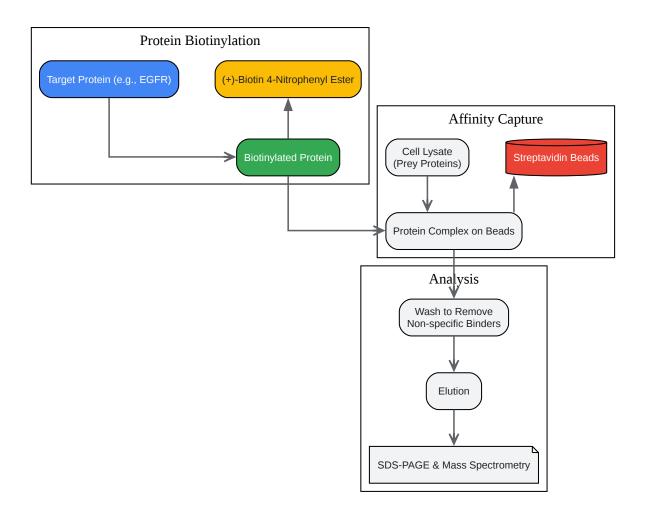




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Caption: EGFR Signaling Pathway.





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Caption: Experimental Workflow for Protein Interaction Analysis.

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